molecular formula C15H21NO5 B2911971 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid CAS No. 2004594-41-4

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid

Cat. No.: B2911971
CAS No.: 2004594-41-4
M. Wt: 295.335
InChI Key: SMBUAVXMUIDAJO-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid” is a chemical compound with the CAS Number: 2004594-41-4 . It has a molecular weight of 295.34 . The compound is also known by the chemical name Boc-aminomethyl phenoxy propionic acid .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound is a white or off-white powder used as a chemical reagent in scientific experiments .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBUAVXMUIDAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(COC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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